![molecular formula C24H17F2N3 B2385970 8-Fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline CAS No. 866348-38-1](/img/structure/B2385970.png)
8-Fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
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Description
8-Fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrazoloquinolines and has been shown to exhibit promising biological activity against various diseases.
Scientific Research Applications
Photophysical Properties and Basicity
Fluorine atoms introduced into the pyrazolo[3,4-b]quinoline molecule significantly modify its properties, such as fluorescence quantum efficiency, absorption band position, and resistance to proton donors. The analysis demonstrates the influence of fluorine on the photophysical and electrochemical properties, offering insights into the tuning of basicity through electron-withdrawing effects of fluorine, which can enhance the compound's resistance to proton donors (Szlachcic & Uchacz, 2018).
Antimycobacterial Activity
Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole through a SnCl2·2H2O catalyzed one-pot Povarov reaction, have shown significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Among the synthesized compounds, some derivatives demonstrated potent antitubercular effects, highlighting their potential for treating tuberculosis (Kantevari et al., 2011).
Supramolecular Aggregation
The substitution on the dihydrobenzopyrazoloquinoline framework affects the dimensionality of supramolecular aggregation, influencing molecular interactions such as C-H...N and C-H...π(arene) hydrogen bonds. These interactions play a crucial role in the structural formation of these compounds, affecting their physical and chemical behaviors (Portilla et al., 2005).
Organic Light-Emitting Devices (OLEDs)
Pyrazolo[3,4-b]quinoline derivatives are highlighted as highly efficient organic fluorescent materials suitable for applications in light-emitting devices. Their stability and fluorescence properties in various solvents and under different chemical conditions make them promising candidates for OLED technology. The reversible quenching of fluorescence by protonation and its implications for device performance and stability are also explored (Mu et al., 2010).
Molecular Sensors
The 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore serves as a versatile building block for constructing brightly fluorescent molecular sensors. Through facile synthetic procedures, this chromophore can be integrated into various sensor systems, demonstrating its utility in creating fluoroionophores and probes for metal ion recognition. This application underscores the compound's potential in developing sensitive and selective molecular sensors (Rurack et al., 2002).
properties
IUPAC Name |
8-fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-15-6-8-16(9-7-15)23-20-14-29(13-17-4-2-3-5-21(17)26)22-11-10-18(25)12-19(22)24(20)28-27-23/h2-12,14H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXDVUQNMNDYPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline |
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